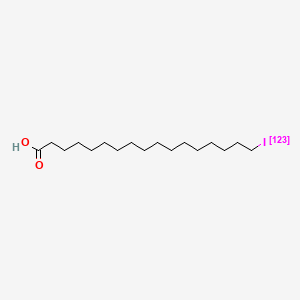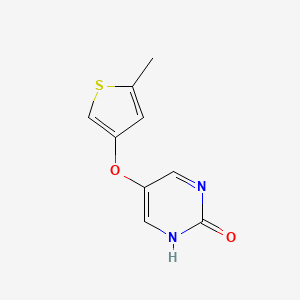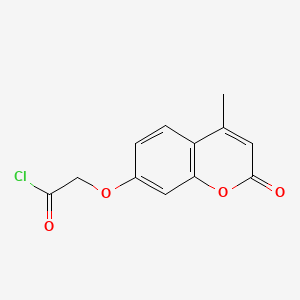
2,4,6-Trinitrobenzene Sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A reagent that is used to neutralize peptide terminal amino groups.
Wissenschaftliche Forschungsanwendungen
Labeling of Membrane Proteins
2,4,6-Trinitrobenzene sodium sulfonate is used for the specific surface labeling of erythrocyte plasma membranes. This enables the purification of ghost proteins through reverse immunoadsorption, using antibodies linked to Sepharose 4B. This method aids in investigating the composition of plasma membranes (Tarone, Prat, & Comoglio, 1973).
Research on Colitis
2,4,6-Trinitrobenzene sulfonic acid (TNBS) is frequently used in experimental models to induce colitis, aiding in the study of inflammatory bowel diseases. The variations in protocols for TNBS-induced colitis have been critically appraised to standardize practices for future research (Te Velde, Verstege, & Hommes, 2006).
Determination of Amines and Amino Acids
TNBS is valuable in the field of analytical chemistry, particularly for the detection of amines and amino acids. It is used as a pre-column derivatization label in liquid chromatography and is considered superior for yielding detectable derivatives with minimum by-products (Jacobs & Kissinger, 1982).
Anion Transport Studies
The effects of TNBS on anion transport in Ehrlich ascites tumor cells were studied, revealing insights into cellular transport mechanisms. TNBS impacts the transport of chloride and sulfate ions and affects the K+ content of these cells (Levinson & Villereal, 1973).
Synthesis and Investigation of Polymers
TNBS is involved in the synthesis of new aromatic sulfonated polymers, which are of interest as proton-exchange membranes. This application is significant in materials science, particularly in developing new materials for various industrial applications (Rusanov et al., 2009).
Study of Sarcoplasmic Reticulum Proteins
TNBS has been used to identify membrane proteins of the sarcoplasmic reticulum. This application is crucial in understanding muscle function and cellular biochemistry (Tugai & Zimina, 1994).
Eigenschaften
CAS-Nummer |
16655-63-3 |
|---|---|
Molekularformel |
C6H2N3O9S- |
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
2,4,6-trinitrobenzenesulfonate |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,16,17,18)/p-1 |
InChI-Schlüssel |
NHJVRSWLHSJWIN-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2,4,6-Trinitrobenzene Sulfonate Picrylsulfonic Acid Sulfonate, Trinitrobenzene Trinitrobenzene Sulfonate Trinitrobenzenesulfonic Acid Trinitrobenzenesulfonic Acid, Sodium Salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



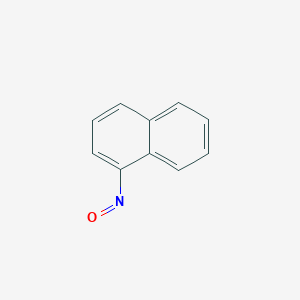
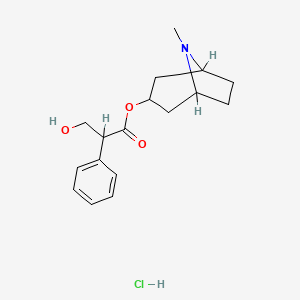

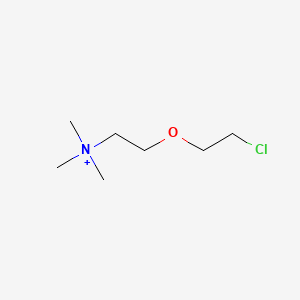

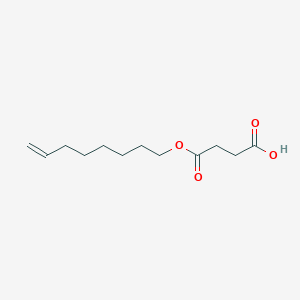
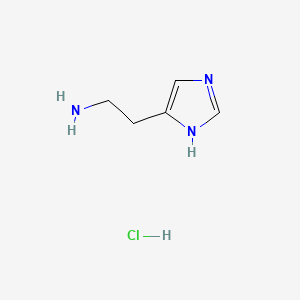


![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)
